molecular formula C₁₆H₂₅N₇O₇S B1663415 Aminoacyl tRNA synthetase-IN-1 CAS No. 219931-45-0

Aminoacyl tRNA synthetase-IN-1

Cat. No. B1663415
CAS RN: 219931-45-0
M. Wt: 459.5 g/mol
InChI Key: ADKZHDGLJXVNIT-VBJYJYTRSA-N
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Description

Aminoacyl tRNA synthetase (aaRS or ARS), also known as tRNA-ligase, is an enzyme that attaches the appropriate amino acid onto its corresponding tRNA . It does this by catalyzing the transesterification of a specific cognate amino acid or its precursor to one of all its compatible cognate tRNAs to form an aminoacyl-tRNA . This process is sometimes referred to as “charging” or “loading” the tRNA with an amino acid .


Synthesis Analysis

Aminoacyl-tRNA synthetases (AARSs) are key enzymes in the mRNA translation machinery . They have numerous non-canonical functions developed during the evolution of complex organisms . The aaRSs and aaRS-interacting multi-functional proteins (AIMPs) are continually being implicated in tumorigenesis .


Molecular Structure Analysis

The general structure of tRNA consists of the anticodon arm, D-arm, T-arm, acceptor stem, and the variable arm . Bases in the anticodon arm of tRNA molecules read the genetic information in mRNA .


Chemical Reactions Analysis

Aminoacyl-tRNA synthetases (aaRSs) provide the functional and essential link between the sequence of an mRNA and the protein it encodes . aaRS enzymes catalyze a two-step chemical reaction that acylates specific tRNAs with a cognate α-amino acid .


Physical And Chemical Properties Analysis

Aminoacyl-tRNA synthetases (AaRSs) are valuable “housekeeping” enzymes that ensure the accurate transmission of genetic information in living cells . They aminoacylate tRNA molecules with their cognate amino acid and provide substrates for protein biosynthesis .

Scientific Research Applications

Role in Protein Synthesis

Aminoacyl-tRNA synthetases (aaRSs) are enzymes that catalyze the transfer of amino acids to their cognate tRNA . They play a pivotal role in protein synthesis and are essential for cell growth and survival . Aminoacyl tRNA synthetase-IN-1, as an inhibitor, can potentially regulate this process.

Antibiotic Development

The aaRSs are one of the leading targets for the development of antibiotic agents . Inhibitors like Aminoacyl tRNA synthetase-IN-1 can be used to develop new antibiotics, providing a potential solution to antibiotic resistance.

In Silico Drug Discovery

In silico methods including virtual screening and structure-based drug design are used for aaRS inhibitor discovery and development . Aminoacyl tRNA synthetase-IN-1 can be a potential candidate for such computational drug discovery methods.

Cell-Free Synthetic Biology

Aminoacyl tRNA synthetases (AARSs) and tRNAs are key components involved in translation and thus protein synthesis . The engineering of tRNAs and AARSs, including inhibitors like Aminoacyl tRNA synthetase-IN-1, has been summarized for cell-free and synthetic cell applications .

Biochemical Studies

Aminoacyl tRNA synthetase-IN-1 can be used in biochemical studies to understand the fundamental functions of aaRSs and tRNAs . This can help in validating hypotheses related to the central dogma of life.

Potential Role in Signaling Pathways

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2), a scaffold in the multi-tRNA synthetase complex (MSC), influences the activity of various signaling pathways . Aminoacyl tRNA synthetase-IN-1, as an inhibitor, might have a role in modulating these pathways.

Mechanism of Action

Safety and Hazards

Aminoacyl-tRNA synthetases (ARSs) are essential and ubiquitous ‘house-keeping’ enzymes responsible for charging amino acids to their cognate tRNAs and providing the substrates for global protein synthesis . Genetic variants that disrupt ARS protein structure and function cause disease .

Future Directions

The central dogma describes the information flow in biology consisting of transcription and translation steps to decode genetic information . Aminoacyl tRNA synthetases (AARSs) and tRNAs are key components involved in translation and thus protein synthesis . This review provides information on AARSs and tRNA biochemistry, their role in the translation process, summarizes progress in cell-free engineering of tRNAs and AARSs, and discusses prospects and challenges lying ahead in cell-free engineering .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKZHDGLJXVNIT-VBJYJYTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoacyl tRNA synthetase-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key functions of aminoacyl-tRNA synthetases (aaRSs) as highlighted in the research papers?

A1: Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules. This process, known as aminoacylation, is essential for protein synthesis. [, , ] The research emphasizes the importance of aaRSs in maintaining the fidelity of translation by ensuring the correct pairing of amino acids with their respective tRNA molecules. []

Q2: The research mentions an "operational RNA code." What is its significance in relation to aaRSs?

A2: The "operational RNA code" refers to nucleotide determinants beyond the anticodon triplets in tRNA molecules that influence aminoacylation efficiency and specificity. [] This code highlights the intricate relationship between aaRSs and tRNA molecules, where specific nucleotides within the tRNA structure are recognized by aaRSs to ensure accurate amino acid attachment. []

Q3: Are there any links between aaRSs and diseases, according to the provided research?

A3: Yes, the research papers mention a connection between aaRSs and certain diseases. One paper discusses "Antisynthetase syndrome (ASS)," a rare inflammatory disease characterized by the presence of auto-antibodies that target aaRS enzymes. [] This autoimmune response can lead to various symptoms, including myositis, polyarthritis, and interstitial lung disease. []

Q4: The research mentions "aminoacyl-tRNA synthetase cofactors." What are their roles?

A4: Aminoacyl-tRNA synthetase cofactors are proteins that interact with aaRSs and play important roles in coordinating aminoacylation and translation. [] One study highlights the function of Asc1, a fission yeast aminoacyl-tRNA synthetase cofactor, in stabilizing the interaction between eukaryotic initiation factor 3a (eIF3a) and the small ribosomal protein Rps0A/uS2. [] This interaction is essential for efficient translation initiation and protein synthesis. []

Q5: Does the provided research offer any insights into the evolutionary aspects of aaRSs?

A5: Yes, one paper suggests that aaRSs played a role in the evolution of amino acid biosynthesis pathways. [] It proposes that for some amino acids, indirect biosynthesis pathways, where aminoacylation occurred on the tRNA molecule, preceded the evolution of direct, de novo biosynthesis pathways. [] This research highlights the ancient origins of aaRSs and their potential contribution to the development of complex metabolic pathways.

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